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molecular formula C10H14Cl4N2O2 B449932 Piperazine, 1,4-bis(dichloroacetyl)-2,5-dimethyl- CAS No. 78060-65-8

Piperazine, 1,4-bis(dichloroacetyl)-2,5-dimethyl-

Cat. No. B449932
M. Wt: 336g/mol
InChI Key: SDOONCCYDHUSEZ-UHFFFAOYSA-N
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Patent
US04392882

Procedure details

29.4 g (0.2 mol) of dichloroacetyl chloride were added dropwise to a solution of 22.8 g (0.2 mol) of 2,5-dimethyl-piperazine in 150 ml of acetonitrile at 20° C., while stirring. The reaction mixture was allowed to react subsequently at 20° C. for 5 hours and was then poured into 300 ml of water and the precipitate obtained was filtered off and recrystallized from toluene. 12 g (36% of theory) of N,N'-bis-(dichloroacetyl)-2,5-dimethylpiperazine were obtained in this manner in the form of colorless crystals of melting point 214° C.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:6])[C:3](Cl)=[O:4].[CH3:7][CH:8]1[CH2:13][NH:12][CH:11]([CH3:14])[CH2:10][NH:9]1.[OH2:15]>C(#N)C>[Cl:1][CH:2]([Cl:6])[C:3]([N:9]1[CH2:10][CH:11]([CH3:14])[N:12]([C:3](=[O:15])[CH:2]([Cl:6])[Cl:1])[CH2:13][CH:8]1[CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Name
Quantity
22.8 g
Type
reactant
Smiles
CC1NCC(NC1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react subsequently at 20° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)N1C(CN(C(C1)C)C(C(Cl)Cl)=O)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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